N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide
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Overview
Description
N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromoethyl group attached to the nitrogen atom, a phenoxy group attached to the pyridine ring, and a carboxamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-phenoxypyridine-3-carboxylic acid as the starting material.
Amidation Reaction: The carboxylic acid is converted to the corresponding amide by reacting with an appropriate amine, such as 2-bromoethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form phenol derivatives under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce phenol derivatives.
- Reduction reactions yield amine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological processes.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The phenoxy and carboxamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-chloroethyl)-2-phenoxypyridine-3-carboxamide: Similar structure but with a chloroethyl group instead of a bromoethyl group.
N-(2-bromoethyl)-2-methoxypyridine-3-carboxamide: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness:
- The presence of the bromoethyl group in N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide makes it more reactive in nucleophilic substitution reactions compared to its chloroethyl analog.
- The phenoxy group provides additional sites for non-covalent interactions, enhancing its potential for binding to biological targets.
Properties
CAS No. |
218456-05-4 |
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Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.2 |
Purity |
85 |
Origin of Product |
United States |
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